4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with an ethoxy group, a morpholinoethylamino group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the ethoxyphenyl derivative. This is followed by the introduction of the morpholinoethylamino group and the final formation of the butanoic acid moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Replacement of functional groups with different substituents.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may enhance the compound's ability to penetrate cell membranes, while the morpholinoethylamino group could interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
4-Ethoxyphenylacetic acid: Similar structure but lacks the morpholinoethylamino group.
2-Morpholinoethylamine: Similar functional group but lacks the phenyl ring.
Uniqueness: The unique combination of the ethoxyphenyl group and the morpholinoethylamino group in this compound sets it apart from similar compounds, providing distinct chemical and biological properties.
This comprehensive overview highlights the significance of 4-(4-Ethoxyphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-2-25-15-5-3-14(4-6-15)17(21)13-16(18(22)23)19-7-8-20-9-11-24-12-10-20/h3-6,16,19H,2,7-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXUQMGMGAJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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